2,6-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2,6-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O and a molecular weight of 322.4 g/mol. It belongs to the class of benzophenones, which are widely used in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,6-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,6-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone
- 2,6-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone
- 2,6-Dimethyl-3’-(4-ethylpiperazinomethyl) benzophenone
Uniqueness
2,6-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-6-4-7-17(2)20(16)21(24)19-9-5-8-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGMMOFBKWPJEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643430 |
Source
|
Record name | (2,6-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-77-7 |
Source
|
Record name | (2,6-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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